molecular formula C17H18ClFN2 B12317595 1-[(4-Chlorophenyl)(4-fluorophenyl)methyl]piperazine

1-[(4-Chlorophenyl)(4-fluorophenyl)methyl]piperazine

Cat. No.: B12317595
M. Wt: 304.8 g/mol
InChI Key: SLRHTFIIAZXDDI-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)(4-fluorophenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl and a 4-fluorophenyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry .

Preparation Methods

The synthesis of 1-[(4-Chlorophenyl)(4-fluorophenyl)methyl]piperazine typically involves the reaction of 4-chlorobenzyl chloride with 4-fluorobenzylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired piperazine derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[(4-Chlorophenyl)(4-fluorophenyl)methyl]piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-Chlorophenyl)(4-fluorophenyl)methyl]piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)(4-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist at histamine H1 receptors, thereby inhibiting the effects of histamine and reducing allergic reactions . The compound’s structure allows it to bind to these receptors with high affinity, blocking the histamine-induced signaling pathways.

Comparison with Similar Compounds

1-[(4-Chlorophenyl)(4-fluorophenyl)methyl]piperazine can be compared with other similar compounds, such as:

  • 1-[(4-Chlorophenyl)(4-methylphenyl)methyl]piperazine
  • 1-[(4-Fluorophenyl)(4-methylphenyl)methyl]piperazine
  • 1-[(4-Chlorophenyl)(4-bromophenyl)methyl]piperazine

These compounds share similar structural features but differ in the substituents on the phenyl rings. The presence of different substituents can influence their biological activities and pharmacological properties, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C17H18ClFN2

Molecular Weight

304.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)-(4-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C17H18ClFN2/c18-15-5-1-13(2-6-15)17(21-11-9-20-10-12-21)14-3-7-16(19)8-4-14/h1-8,17,20H,9-12H2

InChI Key

SLRHTFIIAZXDDI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl

Origin of Product

United States

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